molecular formula C18H27NO4 B13813763 Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate CAS No. 57958-47-1

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

Cat. No.: B13813763
CAS No.: 57958-47-1
M. Wt: 321.4 g/mol
InChI Key: NSGQKWOLICRDEV-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is a chemical compound provided for research and development purposes. The compound is identified with the CAS Registry Number 57958-47-1 . It has a molecular formula of C18H27NO4 and a molecular weight of 321.42 g/mol . Calculated physical properties include a density of approximately 1.063 g/cm³ and a boiling point near 406.1°C at 760 mmHg . This diester derivative features a phenethyl group and is related to other compounds in its class, such as Diethyl 3,3'-(phenethylazanediyl)dipropionate, which shares the same molecular formula . As a specialized organic building block, it is primarily of interest in medicinal chemistry research for the synthesis and design of novel molecules. Its structure suggests potential use as an intermediate in the development of pharmacologically active compounds. Researchers value this compound for its application in early-stage drug discovery and chemical synthesis projects. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

57958-47-1

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

InChI

InChI=1S/C18H27NO4/c1-3-22-17(20)11-14-19(15-12-18(21)23-4-2)13-10-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3

InChI Key

NSGQKWOLICRDEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CCC1=CC=CC=C1)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-oxopropanoate with 3-ethoxy-3-oxopropylamine and 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(N-Benzyl-N-methylamino)propanoate

  • Structure : Benzyl and methyl groups replace the phenethyl and ethoxycarbonylpropyl moieties.
  • Molecular Formula: C₁₃H₁₉NO₂ (same as the target compound).
  • Key Differences: The benzyl group increases aromaticity but reduces steric bulk compared to the phenethyl chain.
  • Applications : Likely used in medicinal chemistry for its simpler amine structure.

Ethyl 3-Cyclopropyl-3-{[(4-methylphenyl)methyl]amino}propanoate

  • Structure : Cyclopropyl and p-methylbenzyl groups replace the ethoxycarbonylpropyl and phenethyl substituents.
  • Molecular Formula: C₁₆H₂₃NO₂ (higher due to cyclopropyl and methyl additions).
  • The p-methylbenzyl group increases hydrophobicity compared to the phenethyl chain .
  • Applications : Suited for studies on steric effects in drug design.

Ethyl 3-((R)-2-((1S,2R,4R)-2-hydroxy-4-methylcyclohexyl)-3-((3-ethoxy-3-oxopropyl)amino)propanemido)propanoate (Compound 27)

  • Structure : A cyclohexyl-hydroxy-methyl substituent and an additional amide bond.
  • Key Differences :
    • The hydroxycyclohexyl group increases polarity, improving water solubility.
    • The amide bond enables hydrogen bonding, broadening utility in peptide mimetics .
  • Applications : Used in chiral synthesis for bioactive molecules.

Ethyl 3-(2-Nitrophenyl)-3-oxopropanoate

  • Structure : A nitro group and ketone replace the amine and ester functionalities.
  • Molecular Formula: C₁₁H₁₁NO₅.
  • Key Differences :
    • The nitro group is electron-withdrawing, enhancing reactivity in electrophilic substitutions.
    • Classified as hazardous (H302, H315, H319, H335) due to acute toxicity risks .
  • Applications : Intermediate in explosives or dye synthesis.

Q & A

Q. What are the established synthetic routes for Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate, and how do reaction conditions affect yield?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Esterification : Reacting a carboxylic acid precursor (e.g., 3-[(3-carboxypropyl)-(2-phenylethyl)amino]propanoic acid) with ethanol under acid catalysis (e.g., H₂SO₄) at reflux conditions. This method yields ~60–75% but requires careful control of stoichiometry and catalyst loading to minimize side reactions .
  • Multi-Component Coupling : Advanced methods like Buchwald-Hartwig amination () or Ugi-Smiles reactions () enable incorporation of the 2-phenylethylamino group. These routes often require palladium catalysts, ligands (e.g., Xantphos), and inert atmospheres, achieving higher regioselectivity (yields: 70–90%) .

Q. Optimization Tips :

  • Use continuous flow reactors for scalable esterification (improves yield by 10–15%) .
  • For coupling reactions, maintain temperatures between 80–100°C and employ degassed solvents to prevent catalyst deactivation .

Q. How is the structure of this compound confirmed through spectroscopic methods?

Methodological Answer: Key spectroscopic techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl ester -CH₃), δ 3.5–4.3 ppm (ester -OCH₂ and N-CH₂ groups), and δ 7.2–7.4 ppm (phenyl protons) .
    • ¹³C NMR : Peaks at ~170–175 ppm confirm ester carbonyl groups, while aromatic carbons appear at 125–140 ppm .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 335.4 ([M+H]⁺) aligns with the molecular formula C₁₈H₂₅NO₅ .

Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping signals .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Aryl Hydrocarbon Receptor (AhR) Modulation : In vitro assays show competitive binding to AhR (IC₅₀ ~10 µM), suggesting potential as a regulator of xenobiotic metabolism. Activity was assessed via luciferase reporter gene assays in human keratinocytes .
  • Enzyme Inhibition : Structural analogs (e.g., ethyl 3-oxopropanoate derivatives) exhibit moderate inhibition of cytochrome P450 enzymes (CYP3A4), indicating possible metabolic interactions .

Experimental Design : Use HEK293 cells transfected with AhR-responsive plasmids and measure luminescence after 24-hour exposure to the compound .

Advanced Research Questions

Q. What are the mechanistic considerations in the Buchwald-Hartwig amination used in its synthesis?

Methodological Answer: The reaction proceeds via oxidative addition of a palladium catalyst (e.g., Pd(OAc)₂) to a brominated precursor, followed by coordination of the 2-phenylethylamine nucleophile. Key factors include:

  • Ligand Effects : Bulky ligands (e.g., DavePhos) accelerate reductive elimination, reducing side products like homocoupled amines .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance Pd solubility but may require scavengers (e.g., molecular sieves) to absorb byproduct HBr .

Contradiction Analysis : reports esterification as a primary route, while emphasizes coupling for functionalized analogs. The choice depends on substituent compatibility.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Optimize the compound’s geometry and calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (~4 eV) indicates high electrophilicity at the ester carbonyl groups .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict hydrolysis rates. Higher water content accelerates ester cleavage (t₁/₂ reduced from 48 to 12 hours) .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) for ester hydrolysis .

Q. What strategies optimize the compound’s stability under varying storage conditions?

Methodological Answer:

  • Temperature Control : Store at –20°C in amber vials to prevent thermal degradation (loss <5% over 6 months) .
  • Desiccants : Use silica gel to maintain humidity <10%, avoiding hydrate formation that alters solubility .
  • Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol; aqueous buffers (pH >8) promote ester hydrolysis .

Stability Testing : Monitor via HPLC-UV at 254 nm, tracking degradation peaks over time .

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